2-Amino-6-hydroxybenzenesulfonic acid
Description
2-Amino-6-hydroxybenzenesulfonic acid is an organic compound with the molecular formula C6H7NO4S. It is known for its applications in various chemical processes and industries. This compound is characterized by the presence of an amino group, a hydroxyl group, and a sulfonic acid group attached to a benzene ring.
Synthetic Routes and Reaction Conditions:
Sulfonation of 2-Aminophenol: One common method involves the sulfonation of 2-aminophenol using sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring.
Diazotization and Subsequent Hydrolysis: Another method involves the diazotization of 2-aminophenol followed by hydrolysis to introduce the sulfonic acid group.
Industrial Production Methods: Industrial production often involves the sulfonation route due to its efficiency and cost-effectiveness. The process is optimized to achieve high yields and purity of the final product.
Properties
IUPAC Name |
2-amino-6-hydroxybenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3,8H,7H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWBDNVBJPQFAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66621-35-0 | |
| Record name | 2-AMINO-6-HYDROXYBENZENESULFONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactions Analysis
2-Amino-6-hydroxybenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones under specific conditions.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted benzenesulfonic acids.
Scientific Research Applications
2-Amino-6-hydroxybenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a reagent in enzyme studies.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 2-amino-6-hydroxybenzenesulfonic acid involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds and participate in nucleophilic reactions, while the sulfonic acid group can act as an electron-withdrawing group, influencing the reactivity of the compound.
Comparison with Similar Compounds
- 2-Amino-6-nitrobenzoic acid
- 5-Amino-2-hydroxybenzenesulfonic acid
- 3,5-Dichloro-4-hydroxybenzenesulfonic acid
Uniqueness: 2-Amino-6-hydroxybenzenesulfonic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. Its combination of amino, hydroxyl, and sulfonic acid groups makes it versatile for various applications in research and industry.
Biological Activity
2-Amino-6-hydroxybenzenesulfonic acid, also known as 2-amino-6-hydroxy-1-benzenesulfonic acid, is a compound of significant interest in biological research due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C₆H₇NO₄S
- Molecular Weight : 189.19 g/mol
- Structure : The compound features an amino group (-NH₂), a hydroxyl group (-OH), and a sulfonic acid group (-SO₃H) attached to a benzene ring, contributing to its reactivity and biological interactions.
Research indicates that this compound exhibits various biological activities, primarily through its interactions with proteins and metal ions. Key mechanisms include:
- Antioxidant Activity : The compound has been studied for its potential as an antioxidant, which may help in reducing oxidative stress by scavenging free radicals.
- Protein Interaction : It interacts with proteins via hydrogen bonding and hydrophobic interactions, potentially influencing protein structure and function.
- Metal Ion Complexation : The ability to form complexes with metal ions is of interest for applications in catalysis and materials science.
Antimicrobial Properties
One notable study examined the pigment production by Cryptococcus neoformans in the presence of this compound. The compound was found to influence pigmentation at varying pH levels, suggesting its role in microbial metabolism and potential as an antimicrobial agent .
Cytotoxicity Studies
A recent investigation into benzenesulfonamide derivatives, including this compound, revealed that certain derivatives exhibited significant cytotoxic effects on glioblastoma (GBM) cells. The study reported varying levels of growth inhibition in cancer versus non-cancerous cells, indicating selective cytotoxicity that could be harnessed for therapeutic applications .
Study on Antioxidant Activity
A study focused on the antioxidant properties of this compound demonstrated its efficacy in scavenging free radicals. The compound was tested against standard antioxidants, showing comparable results in reducing oxidative damage in cellular models.
Cytotoxic Effects on Cancer Cells
In a detailed cytotoxicity analysis involving GBM cell lines, this compound derivatives were assessed for their ability to inhibit cell growth. The results indicated that these compounds could induce significant cell death in cancer cells while sparing non-cancerous cells, highlighting their potential as targeted cancer therapies .
Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
